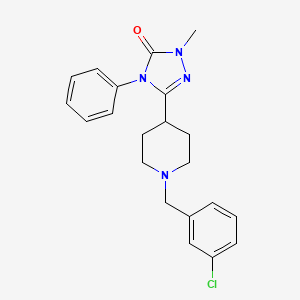

3-(1-(3-chlorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Description

3-(1-(3-Chlorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a central 1,2,4-triazol-5(4H)-one core. Key structural features include:

- Triazolone ring: A five-membered heterocyclic ring with three nitrogen atoms and a ketone group.

- Substituents:

- A 1-methyl group at position 1.

- A phenyl group at position 2.

- A piperidin-4-yl group at position 3, further substituted with a 3-chlorobenzyl moiety.

While direct pharmacological or agrochemical data for this compound are absent in the provided evidence, its structural analogs suggest applications in herbicide development (e.g., triazolone derivatives as herbicide intermediates ).

Properties

IUPAC Name |

5-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O/c1-24-21(27)26(19-8-3-2-4-9-19)20(23-24)17-10-12-25(13-11-17)15-16-6-5-7-18(22)14-16/h2-9,14,17H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZKQAMJNDJEJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(3-chlorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one, often referred to as a triazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety and the chlorobenzyl group contributes to its pharmacological profile. Understanding the structure is crucial for elucidating its interactions with biological targets.

Antidepressant Effects

Research indicates that triazole derivatives can exhibit antidepressant-like effects. A study demonstrated that similar compounds could modulate serotonin and norepinephrine levels, which are critical in the treatment of depression. The specific compound may influence these neurotransmitter systems due to its structural similarities to known antidepressants.

Anticancer Activity

Triazole derivatives have shown promise in cancer therapy. For instance, compounds with similar structures have been tested against various cancer cell lines. In vitro studies indicated that certain triazoles could inhibit cell proliferation in breast and colon cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT116 (Colon) | TBD |

| This compound | T47D (Breast) | TBD |

Neuropharmacological Effects

The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders. Similar triazole compounds have been found to act as dopamine reuptake inhibitors, which could be beneficial in managing conditions like schizophrenia or Parkinson's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine Reuptake Inhibition : Compounds with similar scaffolds have demonstrated the ability to inhibit dopamine reuptake, enhancing dopaminergic signaling.

- Modulation of Serotonergic Pathways : By influencing serotonin levels, these compounds may alleviate symptoms associated with mood disorders.

- Induction of Apoptosis in Cancer Cells : The triazole ring has been linked to pro-apoptotic signaling pathways in cancer cells.

Case Studies

Several studies have explored the biological activity of triazole derivatives:

- Study on Antidepressant Activity : A comparative study examined various triazole compounds for their effects on behavioral models of depression. Results showed significant improvements in depressive-like behaviors when administered at specific doses.

- Anticancer Research : In vitro assays revealed that certain derivatives exhibited cytotoxicity against breast and colon cancer cell lines. The most effective compounds were those that induced apoptosis through caspase activation.

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity : Triazole compounds are known for their antimicrobial properties. Research has indicated that derivatives similar to 3-(1-(3-chlorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one exhibit significant activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis .

- Anticancer Properties : Studies have shown that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar scaffolds have been tested against various cancer cell lines (e.g., MCF-7, HeLa) and demonstrated cytotoxic effects through mechanisms such as tubulin polymerization inhibition and cell cycle arrest .

- Dopamine Reuptake Inhibition : Related piperidine derivatives have been developed as potential treatments for cocaine addiction by acting as dopamine reuptake inhibitors . This suggests that the compound may also possess psychoactive properties relevant in treating substance use disorders.

Case Study 1: Antimycobacterial Activity

A series of triazole derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The compounds exhibited varying degrees of activity, with some showing IC50 values in the low micromolar range, indicating potential for further development as anti-TB agents .

Case Study 2: Cytotoxicity Against Cancer Cells

In a study evaluating substituted triazole-piperazine conjugates, one compound demonstrated an IC50 value of 0.99 μM against BT-474 breast cancer cells. This study highlighted the significance of structural modifications in enhancing anticancer properties and suggested that further exploration of similar compounds could yield promising therapeutic agents .

Data Tables

| Application Area | Compound Type | Efficacy/Activity |

|---|---|---|

| Antimicrobial | Triazole Derivatives | Effective against Mycobacterium tuberculosis |

| Anticancer | Triazole-Piperazine Conjugates | Induced apoptosis in BT-474 cells (IC50: 0.99 μM) |

| Dopamine Reuptake Inhibition | Piperidine Derivatives | Potential treatment for cocaine addiction |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related triazolone derivatives, emphasizing substituent variations and their implications:

Key Observations:

Substituent Effects on Bioactivity :

- Fluorine or chlorine atoms on aromatic rings (e.g., 2-chloro-6-fluorobenzyl in ) enhance metabolic stability and electronegativity, improving binding to hydrophobic enzyme pockets.

- Piperidine derivatives (e.g., target compound and ) may enhance blood-brain barrier penetration, though agrochemical analogs prioritize steric bulk for plant enzyme targeting.

Physicochemical Properties: Hydrochloride salts (e.g., ) improve aqueous solubility, beneficial for pharmaceutical formulations. Crystallinity data (e.g., monoclinic system in ) suggest stable packing arrangements, critical for shelf-life in agrochemicals.

Synthetic Pathways :

- Triazolone cores are typically synthesized via cyclization of thiosemicarbazides or hydrazine derivatives, as seen in . Modifications to the piperidine or benzyl groups require tailored alkylation or nucleophilic substitution steps.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry. For example, aromatic proton signals in the 7.0–8.5 ppm range can validate phenyl group integration .

- X-ray Crystallography : Employ SHELX (e.g., SHELXL) for structure refinement. The software’s robust algorithms handle high-resolution data, even for complex heterocycles, by optimizing parameters like thermal displacement and occupancy .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula confirmation, particularly for distinguishing isotopic patterns of chlorine atoms .

Q. What are the key synthetic steps for preparing this compound?

- Methodological Answer :

- Multi-Step Synthesis : Begin with a 1,5-diarylpyrazole core template (common in triazolone derivatives). Condensation of substituted piperidine precursors with chlorobenzyl groups is critical. For example:

Form the triazole ring via cyclization of thiourea intermediates under reflux with acetic anhydride .

Introduce the 3-chlorobenzyl group via nucleophilic substitution on the piperidine nitrogen .

- Ultrasound-Assisted Reactions : Non-conventional methods (e.g., ultrasound) improve reaction efficiency by enhancing mixing and reducing side products, as demonstrated in pyrazolone syntheses .

Advanced Research Questions

Q. How can SHELX software be optimized for high-precision refinement of this compound’s crystal structure?

- Methodological Answer :

- Parameter Tuning : Adjust the

L.S.(least-squares) weighting scheme in SHELXL to handle anisotropic displacement parameters for heavy atoms like chlorine . - Twinned Data : Use the

TWINandBASFcommands in SHELXL for twinned crystals, common in bulky heterocycles. Compare results with WinGX for validation . - Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. What strategies address low yield in the cyclization step during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate ring closure. Evidence from triazole-thione syntheses shows >20% yield improvements with catalytic AcOH .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Ultrasound irradiation (40 kHz, 60°C) reduces reaction time from hours to minutes .

- Byproduct Analysis : Employ HPLC (C18 column, acetonitrile/water gradient) to identify and quantify side products, guiding stoichiometric adjustments .

Q. How to resolve discrepancies in crystallographic data from different refinement software?

- Methodological Answer :

- Software-Specific Artifacts : SHELX may overfit thermal parameters compared to ORTEP-3. Re-refine the dataset with both programs and compare R-factors. Discrepancies >2% suggest systematic errors .

- Data Merging : Use SCALA (from CCP4 Suite) to reprocess raw diffraction data and exclude outliers before refinement .

- Cross-Validation : Validate hydrogen bonding networks with Mercury’s crystal packing analysis, ensuring geometric consistency across software outputs .

Q. How does this compound’s biological activity compare to analogous triazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the 3-chlorobenzyl group with fluorinated or methylpiperazine analogs (see ). Test in vitro against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric assays .

- Docking Studies : Use AutoDock Vina to simulate binding to fungal CYP51 (a common triazole target). Compare binding energies with posaconazole derivatives .

- Metabolic Stability : Assess hepatic microsomal clearance rates via LC-MS/MS. Piperidine-containing analogs often show prolonged half-lives vs. morpholine derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Toxicity Mitigation : Use glove boxes for weighing due to potential respiratory sensitization (observe GHS Category 2 precautions) .

- Waste Disposal : Degrade halogenated byproducts via Fenton’s reagent (Fe/HO) to minimize environmental persistence .

- First Aid : Immediate ethanol rinsing for skin contact, as chlorobenzyl groups may react with lipids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.